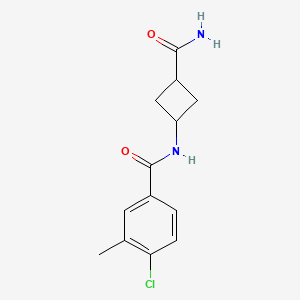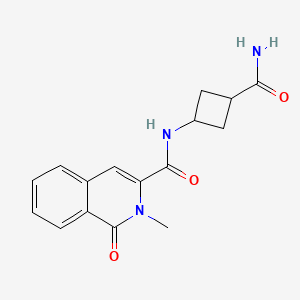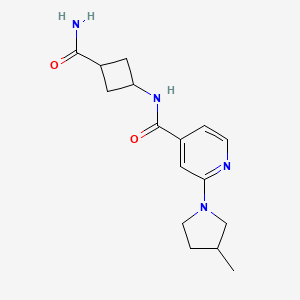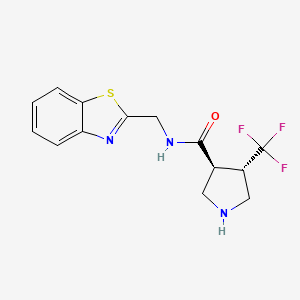![molecular formula C20H21N5O B7339415 N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound, also known as PHA-848125, has been extensively studied for its unique properties, including its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide involves the inhibition of a key enzyme called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell division, and its inhibition can lead to the suppression of cancer cell growth. This compound has been found to bind to the ATP-binding site of CDK2, preventing its activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects and to inhibit the growth of other types of cells, including smooth muscle cells and fibroblasts. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide in lab experiments is its specificity for CDK2. This makes it a useful tool for studying the role of CDK2 in cell division and cancer progression. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit CDK2. Another potential direction is in the study of the compound's anti-inflammatory and neuroprotective effects. Additionally, further research is needed to explore the potential toxicity and side effects of this compound in vivo.
Métodos De Síntesis
The synthesis of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-aminopyridine with cyclohexanone to form 4-(pyridin-2-ylamino)cyclohexanone. This intermediate is then reacted with 2-chloro-1,7-naphthyridine-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells by targeting a key enzyme involved in cell division. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-11-14-8-10-21-13-18(14)23-12-15)25-17-6-4-16(5-7-17)24-19-3-1-2-9-22-19/h1-3,8-13,16-17H,4-7H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJCINHLAVDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC(=O)C3=CN=C4C=NC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![3-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]ethoxy]benzoic acid](/img/structure/B7339342.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(6-methoxypyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339344.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)



![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)

![(1S,3R)-3-[[1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339418.png)


![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)
